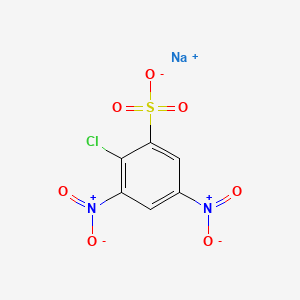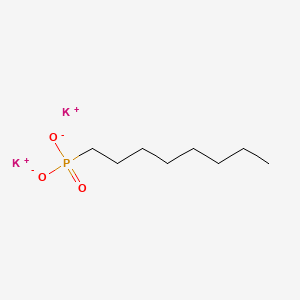
Dipotassium octylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium octylphosphonate is an organophosphorus compound with the molecular formula C8H17K2O4P. It is a potassium salt of octylphosphonic acid and is known for its surfactant properties. This compound is used in various industrial applications due to its ability to interact with both organic and inorganic substances.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium octylphosphonate can be synthesized through the reaction of octylphosphonic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where octylphosphonic acid is neutralized by potassium hydroxide to form this compound. The reaction can be represented as follows:
C8H17PO3H2+2KOH→C8H17PO3K2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using a similar neutralization process but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
Dipotassium octylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It can participate in substitution reactions where the octyl group or the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkyl halides and nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield octylphosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.
科学研究应用
Dipotassium octylphosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It is employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of detergents, lubricants, and corrosion inhibitors.
作用机制
The mechanism of action of dipotassium octylphosphonate involves its ability to interact with both hydrophobic and hydrophilic substances. This amphiphilic nature allows it to form micelles and emulsions, which can encapsulate and transport various molecules. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds.
相似化合物的比较
Similar Compounds
Dipotassium phosphate: Another potassium salt with similar surfactant properties but different chemical structure.
Potassium phosphonates: A group of compounds with fungicidal properties used in agriculture.
Octylphosphonic acid: The parent acid of dipotassium octylphosphonate with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of the octyl group and phosphonate group, which imparts distinct surfactant properties. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and research applications.
属性
CAS 编号 |
38225-48-8 |
|---|---|
分子式 |
C8H17K2O3P |
分子量 |
270.39 g/mol |
IUPAC 名称 |
dipotassium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C8H19O3P.2K/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI 键 |
LJHHXGDGNDIYME-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



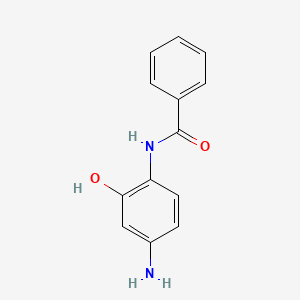
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
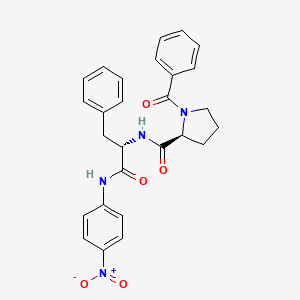
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
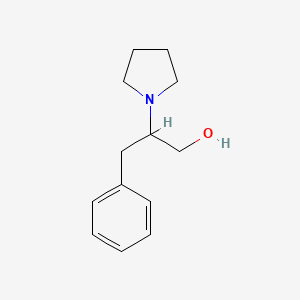
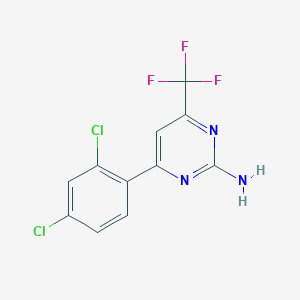

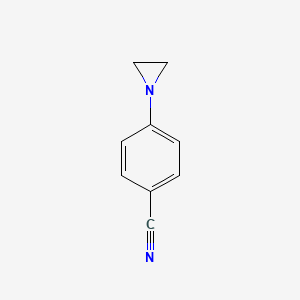
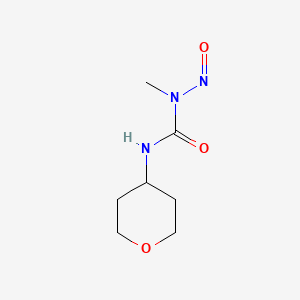
![5-Phenyl-N-[2-(3-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13729670.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid](/img/structure/B13729672.png)
